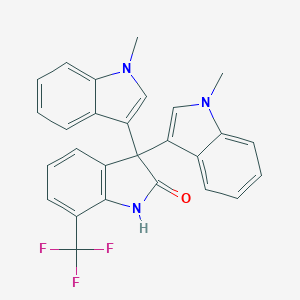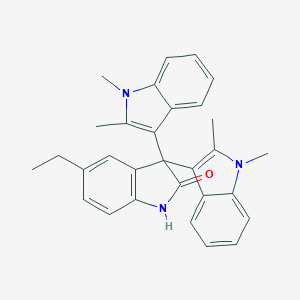![molecular formula C25H20I2N2O B307476 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307476.png)
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol, also known as BMDP, is a research chemical that belongs to the class of cathinones. It has been synthesized in the laboratory and has gained popularity among researchers due to its potential as a psychoactive substance. BMDP has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol is not fully understood. However, it is believed to work by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in a euphoric and stimulating effect.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. This compound has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy.
Vorteile Und Einschränkungen Für Laborexperimente
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. This compound also has a high potency, allowing researchers to use smaller quantities in experiments. However, this compound has limitations as well. Its psychoactive effects may make it difficult to control in experiments, and its potential for abuse may raise ethical concerns.
Zukünftige Richtungen
There are several future directions for research on 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol. One area of interest is its potential as a treatment for various disorders such as depression and anxiety. Further research is needed to determine the safety and efficacy of this compound as a treatment option. Another area of interest is its potential as a tool for studying the central nervous system. This compound may be useful in understanding the mechanisms underlying various neurological disorders. Finally, research is needed to better understand the long-term effects of this compound on the brain and body.
Synthesemethoden
The synthesis of 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol involves the reaction of 2,6-diiodophenol with 1-methylindole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through a series of chromatographic techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol has been used in various scientific research studies. It has been studied for its potential as a psychoactive substance and its effects on the central nervous system. This compound has also been studied for its potential as a treatment for various disorders such as depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
Molekularformel |
C25H20I2N2O |
|---|---|
Molekulargewicht |
618.2 g/mol |
IUPAC-Name |
4-[bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol |
InChI |
InChI=1S/C25H20I2N2O/c1-28-13-18(16-7-3-5-9-22(16)28)24(15-11-20(26)25(30)21(27)12-15)19-14-29(2)23-10-6-4-8-17(19)23/h3-14,24,30H,1-2H3 |
InChI-Schlüssel |
FMMBSWKDDYUKQS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC(=C(C(=C3)I)O)I)C4=CN(C5=CC=CC=C54)C |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC(=C(C(=C3)I)O)I)C4=CN(C5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(Benzyloxy)-3-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307393.png)

![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)

![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)

![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
